Superior Cytotoxicity in HCC Cell Lines: TD52 vs. Erlotinib IC50 Comparison
TD52 demonstrates significantly lower IC50 values for cell viability reduction compared to its parent compound erlotinib across a panel of four hepatocellular carcinoma (HCC) cell lines. In MTT assays after 48-hour treatment, TD52 exhibited potent activity with IC50 values of 0.9 μM (HA22T), 0.9 μM (Hep3B), 0.8 μM (PLC5), and 1.2 μM (Sk-Hep1) [1]. While exact erlotinib IC50 values were not numerically reported in the same study, the authors explicitly state that 'TD52 caused greater reduction in cell viability than erlotinib in all the HCC cell lines tested,' and the dose-response curves visually confirm a leftward shift for TD52, indicating higher potency [1]. This enhanced cytotoxicity is further supported by flow cytometry sub-G1 analysis, where TD52 induced significantly more apoptosis than erlotinib at equivalent concentrations [1].
| Evidence Dimension | Cytotoxicity (IC50) in HCC cell lines |
|---|---|
| Target Compound Data | HA22T: 0.9 μM; Hep3B: 0.9 μM; PLC5: 0.8 μM; Sk-Hep1: 1.2 μM |
| Comparator Or Baseline | Erlotinib (exact IC50 not numerically reported, but TD52 showed greater reduction in cell viability in all lines) |
| Quantified Difference | TD52 more potent than erlotinib (exact fold-change not numerically stated; visual leftward shift in dose-response curves) |
| Conditions | MTT assay, 48 h treatment, HCC cell lines (HA22T, Hep3B, PLC5, Sk-Hep1) |
Why This Matters
This direct comparison confirms that TD52 is not merely an erlotinib analog but a more potent cytotoxic agent in HCC models, justifying its selection over the parent compound for studies focused on CIP2A-dependent apoptosis.
- [1] Yu HC, Hung MH, Chen YL, Chu PY, Wang CY, Chao TT, Liu CY, Shiau CW, Chen KF. Erlotinib derivative inhibits hepatocellular carcinoma by targeting CIP2A to reactivate protein phosphatase 2A. Cell Death Dis. 2014 Jul 31;5(7):e1359. View Source
